

Technical Support Center: Apn-peg4-DBCO Conjugation

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Compound of Interest

Compound Name: *Apn-peg4-dbc*

Cat. No.: *B12422951*

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Welcome to the technical support center for **Apn-peg4-DBCO** and other DBCO-based bioconjugation reagents. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the efficiency of your conjugation experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.

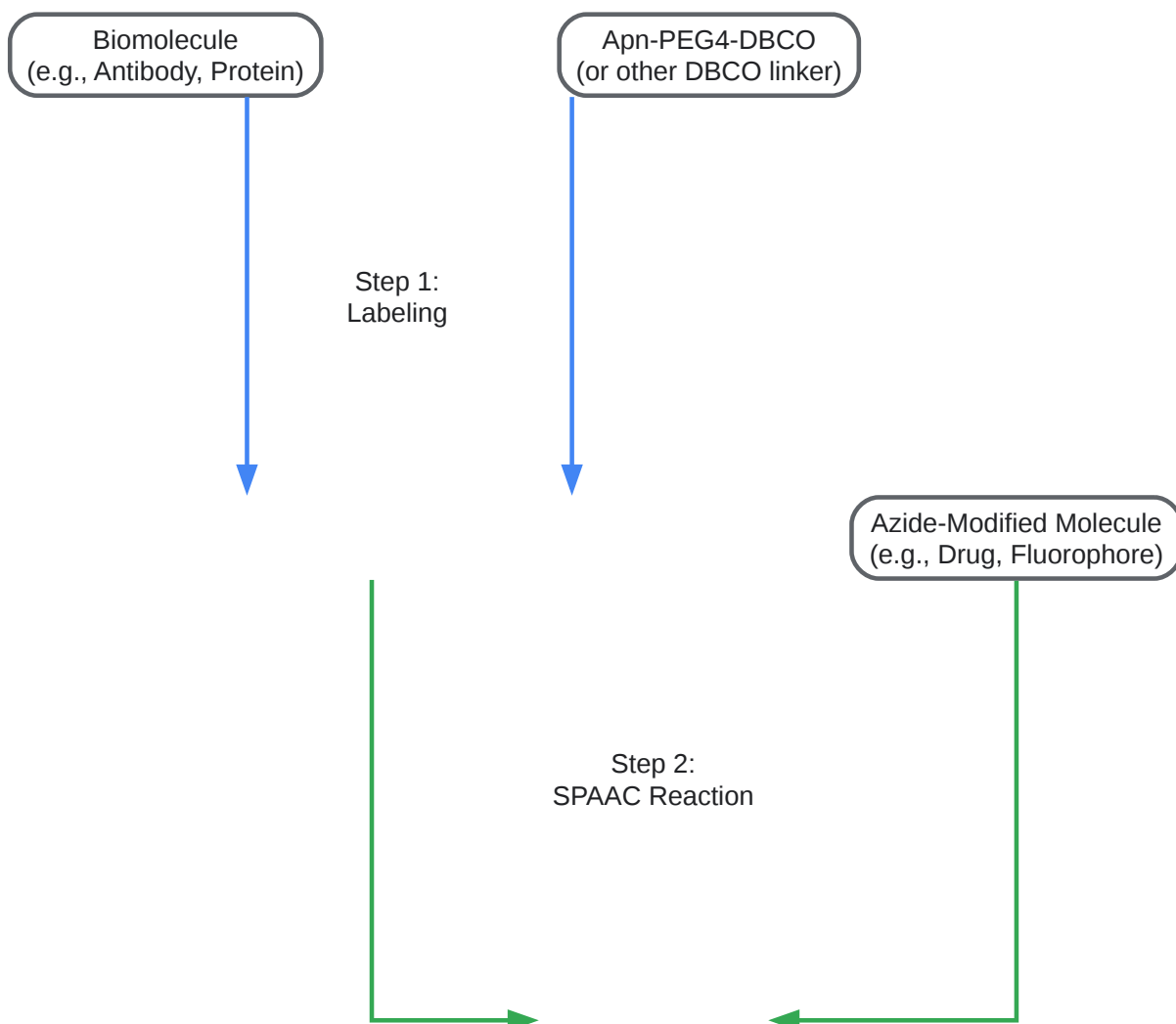
Frequently Asked Questions (FAQs)

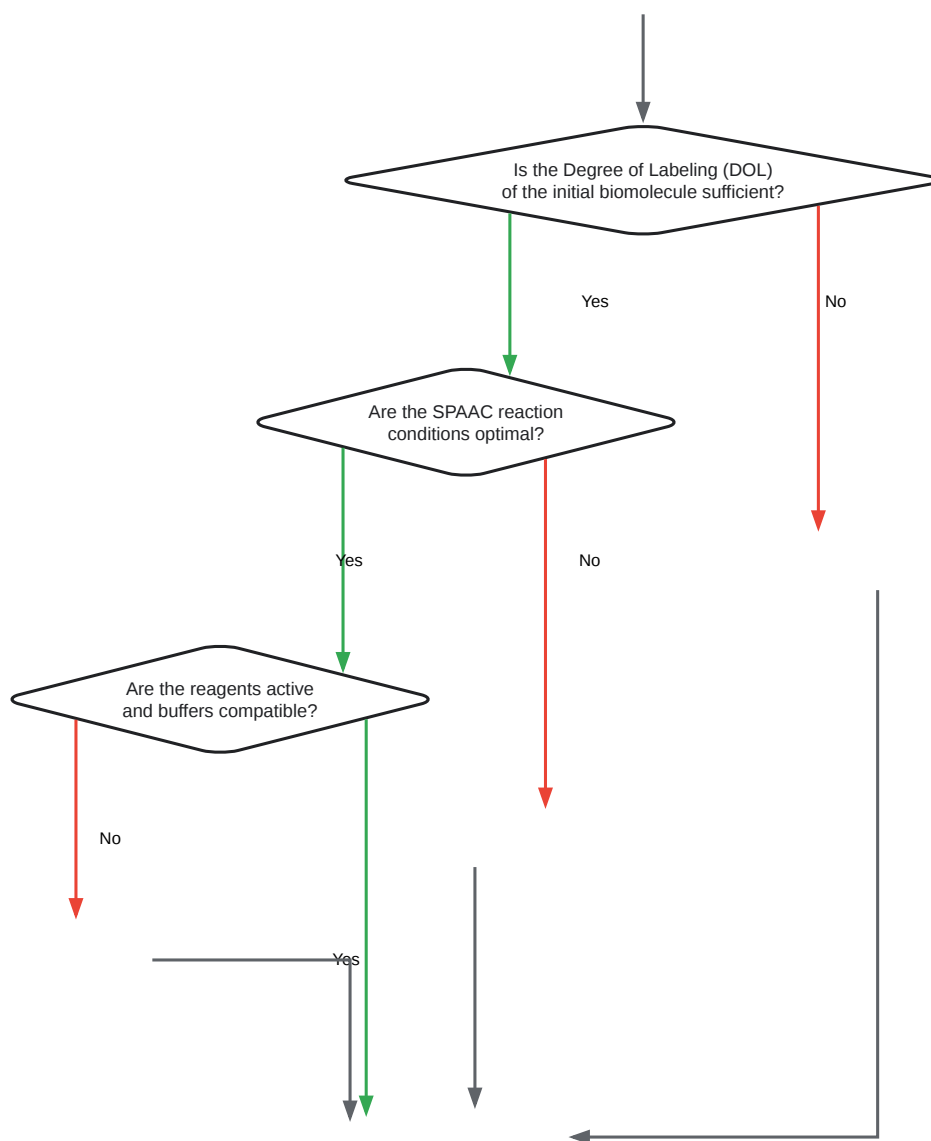
Q1: What is **Apn-peg4-DBCO** and how does its conjugation chemistry work?

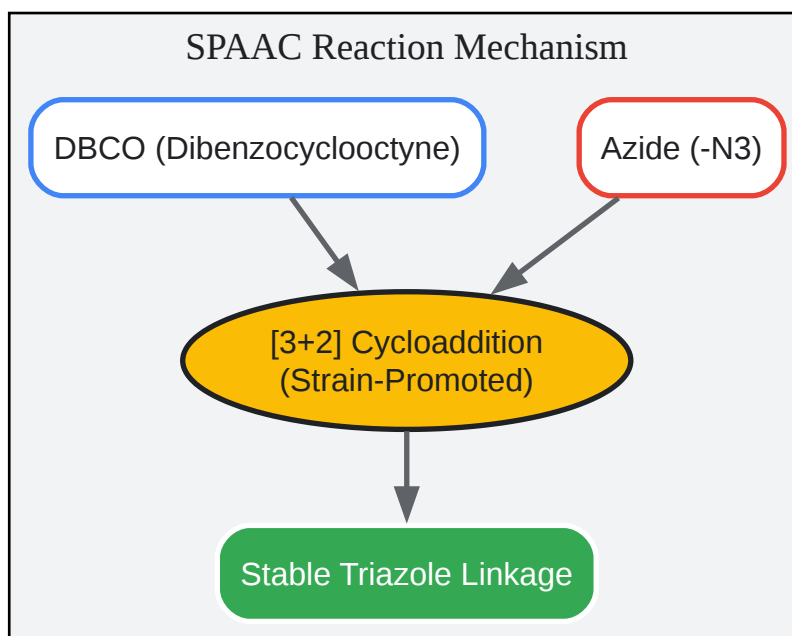
Apn-peg4-DBCO is a heterobifunctional linker used in bioconjugation.^{[1][2]} It consists of three key components:

- **APN moiety:** A functional group with high chemoselectivity for cysteine residues on proteins and peptides.^[1]
- **PEG4 Spacer:** A four-unit polyethylene glycol chain that is hydrophilic, which helps to improve solubility, reduce aggregation, and minimize steric hindrance during conjugation.^{[1][3]}
- **DBCO group (Dibenzocyclooctyne):** A strained alkyne that is highly reactive towards azide-functionalized molecules.

The conjugation process is a type of "click chemistry," specifically a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it occurs with high efficiency under mild, physiological conditions (e.g., neutral pH and room temperature) without interfering with native biological functional groups. The key advantage is that it does not require a cytotoxic copper catalyst, which is necessary for the related Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).







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References

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